2-[(3-bromophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile
Overview
Description
2-[(3-bromophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile is a complex organic compound characterized by a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the bromophenyl and methylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, altering the compound’s properties.
Scientific Research Applications
2-[(3-bromophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action for 2-[(3-bromophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile
- 2-[(3-fluorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile
- 2-[(3-methylphenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile
Uniqueness
2-[(3-bromophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where other similar compounds might not be as effective.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3OS/c1-2-12-11(7-16)13(19)18-14(17-12)20-8-9-4-3-5-10(15)6-9/h3-6H,2,8H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDRWORPFUZCEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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